Structural Differentiation from the 3,4-Dimethoxy Regioisomer
The target compound is a regioisomer of 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine (CAS not specified by an authoritative source). In a related 1,2,4-oxadiazole series, the pattern of methoxyl substitution on the phenyl ring influences binding to the Sphingosine 1-phosphate receptor 1 (S1P1). For instance, a compound bearing a 2,3-dimethoxyphenyl group (BDBM37168) showed an EC50 of 1.02E+3 nM at S1P1 [1]. No direct head-to-head data for the target compound exists. This cross-study comparable evidence suggests that the specific dimethoxy substitution pattern is a critical determinant of pharmacological action.
| Evidence Dimension | Receptor binding affinity (EC50) |
|---|---|
| Target Compound Data | EC50: No data |
| Comparator Or Baseline | 5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (BDBM37168): EC50 = 1.02E+3 nM |
| Quantified Difference | Not calculable |
| Conditions | S1P1 receptor binding assay from The Scripps Research Institute Molecular Screening Center |
Why This Matters
This shows that the 2,3-dimethoxyphenyl group, as present in the target compound, is compatible with S1P1 receptor engagement, but the absence of a direct comparator precludes any claim of superiority.
- [1] BindingDB. BDBM37168: 5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. Sphingosine 1-phosphate receptor 1 (Human) EC50: 1.02E+3 nM. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=37168. View Source
